N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications
Chemiluminescence Applications
Research on sulfanyl-substituted bicyclic dioxetanes reveals their potential in chemiluminescence applications. The base-induced decomposition of these compounds in specific conditions emits light, demonstrating their utility in chemical analyses and imaging techniques that require luminescent markers (Watanabe et al., 2010).
Carbonic Anhydrase Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides, which share structural motifs with the query compound, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit selective cytotoxic activities against tumor cell lines and potent inhibition of carbonic anhydrase, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation (Kucukoglu et al., 2016).
Analgesic Properties
The structural analysis of capsaicinoids, including derivatives similar to the query compound, highlights their analgesic properties. Understanding the molecular conformation of these compounds aids in the development of pain management therapies, leveraging their interaction with neural receptors (Park et al., 1995).
Synthetic Chemistry and Drug Design
Compounds with acetamide moieties, akin to the query compound, have applications in synthetic chemistry, especially in creating pharmaceutical products. Research into novel reagents for N-alkylacetamide synthesis underscores the versatility of these compounds in drug design and development (Sakai et al., 2022).
Molecular Structure Analysis
The study of amide-containing isoquinoline derivatives demonstrates the importance of molecular structure in determining the properties of complex organic molecules. Insights from crystal structure analysis contribute to the development of materials with specific optical properties, including fluorescence, which has applications in sensing and imaging technologies (Karmakar et al., 2007).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4S/c1-32-16-6-4-15(5-7-16)19-13-20-23-26-27-24(29(23)10-11-30(20)28-19)35-14-22(31)25-18-9-8-17(33-2)12-21(18)34-3/h4-12,19-20,23,26,28H,13-14H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOSHVULICGPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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